2-(3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)acetic acid
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Overview
Description
2-(3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)acetic acid can undergo several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)acetic acid has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)acetic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthetic processes. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-2-oxo-1-piperidinyl acetic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- 2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid
Uniqueness
2-(3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to its specific structure, which includes an indene moiety This structure imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-5-yl]acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-7-6-11-5-4-10(8-12(11)13)9-14(18)19/h4-5,8,13H,6-7,9H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
VKQGUWCKWXUUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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